molecular formula C11H8ClF2N B12069177 2-Chloro-3-(difluoromethyl)-8-methylquinoline

2-Chloro-3-(difluoromethyl)-8-methylquinoline

Cat. No.: B12069177
M. Wt: 227.64 g/mol
InChI Key: SMEQAAGYKDHNCL-UHFFFAOYSA-N
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Description

2-Chloro-3-(difluoromethyl)-8-methylquinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of chloro, difluoromethyl, and methyl groups in the quinoline ring enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(difluoromethyl)-8-methylquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroquinoline and difluoromethylating agents.

    Difluoromethylation: The difluoromethyl group is introduced into the quinoline ring using difluoromethylating reagents. This step often involves the use of radical or nucleophilic difluoromethylation methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and automated processes can enhance the efficiency and scalability of the production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(difluoromethyl)-8-methylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds.

Scientific Research Applications

2-Chloro-3-(difluoromethyl)-8-methylquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(difluoromethyl)-8-methylquinoline involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group enhances its lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(difluoromethyl)pyridine
  • 2-Chloro-4-(1,1-difluoroethyl)pyridine
  • 3-Bromo-2-(difluoromethyl)pyridine

Uniqueness

2-Chloro-3-(difluoromethyl)-8-methylquinoline is unique due to the presence of both chloro and difluoromethyl groups in the quinoline ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H8ClF2N

Molecular Weight

227.64 g/mol

IUPAC Name

2-chloro-3-(difluoromethyl)-8-methylquinoline

InChI

InChI=1S/C11H8ClF2N/c1-6-3-2-4-7-5-8(11(13)14)10(12)15-9(6)7/h2-5,11H,1H3

InChI Key

SMEQAAGYKDHNCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C(F)F

Origin of Product

United States

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